molecular formula C4H10N2O6S B081552 N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid CAS No. 14538-51-3

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid

Cat. No.: B081552
CAS No.: 14538-51-3
M. Wt: 246.28 g/mol
InChI Key: IUVKJBVHRBBGOL-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism by which 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine groups can participate in redox reactions, altering the oxidation state of metal ions and other substrates . This interaction can influence various biochemical pathways, making the compound valuable in both research and industrial applications.

Comparison with Similar Compounds

Similar compounds to 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) include other hydroxylamine derivatives such as 2,3-Bis(hydroxyamino)-2,3-dimethylbutane sulfate and Hydroxylamine, N,N’-(tetramethylethylene)bis-, 1 sulfate (1:1) (salt) . These compounds share similar structural features but may differ in their reactivity and specific applications. The uniqueness of 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) lies in its specific combination of functional groups, which provides distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2.H2O4S/c1-5(2,7-9)6(3,4)8-10;1-5(2,3)4/h7-10H,1-4H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVKJBVHRBBGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)NO)NO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065783
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14538-51-3
Record name 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14538-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014538513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4065783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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